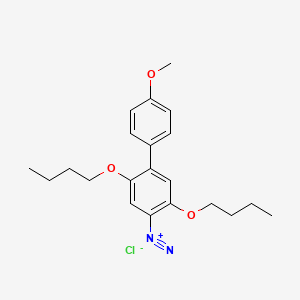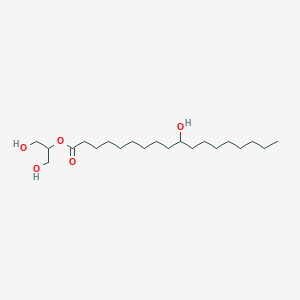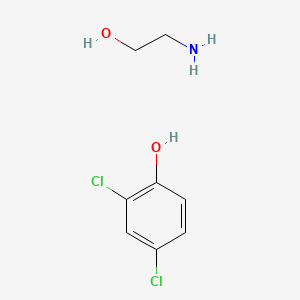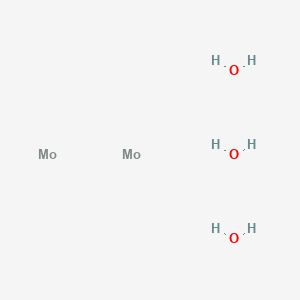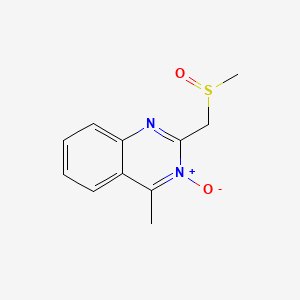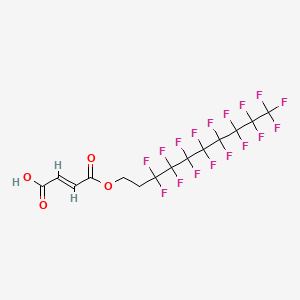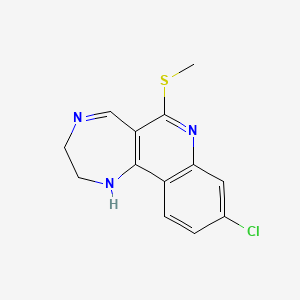
2-(C-11)Thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(C-11)Thymidine is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to study cellular proliferation. It is a derivative of thymidine, a nucleoside that is incorporated into DNA during cell division. The incorporation of this compound into DNA allows for the visualization and measurement of cell proliferation, making it a valuable tool in cancer research and diagnosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(C-11)Thymidine involves the incorporation of the radioactive carbon-11 isotope into the thymidine molecule. This is typically achieved through a multi-step chemical reaction that includes the following steps:
Preparation of the Carbon-11 Isotope: Carbon-11 is produced in a cyclotron through the bombardment of nitrogen gas with protons.
Labeling Reaction: The carbon-11 isotope is then incorporated into the thymidine molecule through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for clinical and research applications. The production process is carefully controlled to ensure the purity and specific activity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(C-11)Thymidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the thymidine molecule, affecting its incorporation into DNA.
Substitution: Nucleophilic substitution reactions are used in the synthesis of this compound.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Carbon-11 Isotope: Produced in a cyclotron.
Precursor Molecules: Specific molecules that react with the carbon-11 isotope to form the final product.
Solvents and Catalysts: Various solvents and catalysts are used to facilitate the reactions.
Major Products Formed
The major product formed from the reactions of this compound is the radiolabeled thymidine molecule itself, which is used in PET imaging. Other products include various metabolites formed through oxidation and reduction reactions .
Applications De Recherche Scientifique
2-(C-11)Thymidine has a wide range of scientific research applications, including:
Cancer Research: Used to measure tumor cell proliferation and assess the effectiveness of anticancer treatments.
Neuroscience: Helps in studying brain tumor viability and response to treatment.
Pharmacokinetics: Used to study the distribution and metabolism of drugs in the body.
Cell Biology: Assists in understanding cell cycle dynamics and DNA synthesis .
Mécanisme D'action
The mechanism of action of 2-(C-11)Thymidine involves its incorporation into the DNA of dividing cells. Once administered, the compound is taken up by proliferating cells and incorporated into their DNA during the S-phase of the cell cycle. This incorporation allows for the visualization of cell proliferation using PET imaging. The molecular targets include DNA polymerase and other enzymes involved in DNA synthesis .
Comparaison Avec Des Composés Similaires
2-(C-11)Thymidine is unique compared to other radiolabeled compounds due to its specific incorporation into DNA. Similar compounds include:
3’-Deoxy-3’-(18F)Fluorothymidine (FLT): Another radiolabeled thymidine analog used in PET imaging.
2-(F-18)Fluoro-2-deoxy-D-glucose (FDG): A glucose analog used in PET imaging to measure cellular metabolism.
11C-Labeled Zidovudine (AZT): A thymidine analog used for tumor imaging .
This compound is preferred in certain applications due to its specific incorporation into DNA, providing a direct measure of cell proliferation .
Propriétés
Numéro CAS |
130333-77-6 |
|---|---|
Formule moléculaire |
C10H14N2O5 |
Poids moléculaire |
241.23 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(211C)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i10-1 |
Clé InChI |
IQFYYKKMVGJFEH-CNZKURHESA-N |
SMILES isomérique |
CC1=CN([11C](=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



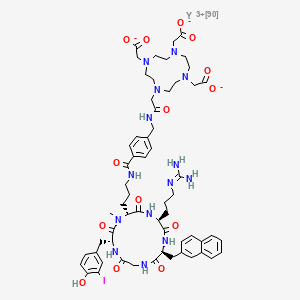


![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

